molecular formula C8H10INO2S B13895686 2-Iodo-3-(isopropylsulfonyl)pyridine

2-Iodo-3-(isopropylsulfonyl)pyridine

Cat. No.: B13895686
M. Wt: 311.14 g/mol
InChI Key: WXXDDRFFAGKTEU-UHFFFAOYSA-N
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Description

2-Iodo-3-(isopropylsulfonyl)pyridine is a halogenated pyridine derivative characterized by an iodine substituent at the 2-position and an isopropylsulfonyl group at the 3-position. This compound is of interest in medicinal chemistry and radiopharmaceutical research due to its structural features, which may influence receptor binding affinity, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

2-iodo-3-propan-2-ylsulfonylpyridine

InChI

InChI=1S/C8H10INO2S/c1-6(2)13(11,12)7-4-3-5-10-8(7)9/h3-6H,1-2H3

InChI Key

WXXDDRFFAGKTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(N=CC=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound generally involves two key transformations:

  • Introduction of the iodine atom at the 2-position of the pyridine ring.
  • Installation of the isopropylsulfonyl group at the 3-position.

These transformations can be achieved via direct iodination and sulfonylation or through a stepwise approach involving sulfonylation of a pyridine precursor followed by iodination, or vice versa.

Molecular Iodine-Promoted Oxidative Sulfonylation

A prominent method involves the use of molecular iodine (I2) as a promoter for oxidative sulfonylation, which is transition-metal free and environmentally benign. This method is well-documented for synthesizing iodo vinyl sulfones and related sulfonylated heterocycles.

  • Reaction conditions: Typically, thiols or sulfinic acid derivatives are reacted with molecular iodine and hydrogen peroxide (H2O2) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100 °C).
  • Mechanism: The process involves the generation of sulfonyl radicals via oxidative coupling and subsequent addition to the heteroaromatic ring, followed by iodination to yield the iodo-sulfonylated product.
  • Yields: High yields (~90%) with excellent regio- and stereoselectivity have been reported for similar compounds (e.g., (E)-1-iodo-2-(phenylsulfonyl)vinylbenzene) using this approach.

Sulfonylation via Sodium Sulfinates

Sodium sulfinates, including isopropylsulfinate salts, are versatile sulfonylation reagents that can be employed to install sulfonyl groups on heteroaryl iodides.

  • Preparation of sodium isopropylsulfinate: Can be synthesized by reduction of corresponding sulfonyl chlorides or via Barton-type decarboxylation reactions followed by oxidation.
  • Sulfonylation reaction: Aryl iodides or heteroaryl iodides react with sodium sulfinates under catalysis by gold complexes (Au(I)/Au(III)) or other transition metals, often facilitated by suitable ligands.
  • Reaction conditions: Mild temperatures, often in the presence of bases and solvents like DMF or DMSO.
  • Outcome: This method allows the direct sulfonylation of 2-iodopyridine derivatives to afford this compound with good functional group tolerance.

Stepwise Synthesis via Sulfonyl Chloride Intermediates

Another approach involves:

This method benefits from the availability of sulfonyl chlorides and the regioselectivity offered by the pyridine ring's electronic properties.

Experimental Data and Reaction Conditions

Representative Procedure for Molecular Iodine-Promoted Synthesis

Reagent/Condition Amount/Concentration Role/Notes
Thiol or sodium isopropylsulfinate 1.5 mmol Sulfonyl source
Molecular iodine (I2) 0.5 mmol (127 mg) Oxidant and iodinating agent
Hydrogen peroxide (H2O2) 2 mmol (0.06 mL) Oxidative agent
Solvent Dimethyl sulfoxide (DMSO), 2 mL Polar aprotic solvent
Temperature 100 °C Heating under nitrogen atmosphere
Reaction time 6–8 hours Sufficient for completion
Work-up Extraction with ethyl acetate, washing with brine, drying over Na2SO4 Purification via column chromatography
Yield ~90% High yield with regioselectivity

Example: Synthesis of (E)-1-iodo-2-(phenylsulfonyl)vinylbenzene yielded 92% under these conditions.

Gold-Catalyzed Sulfonylation Conditions

Catalyst/System Ligand Solvent Temperature Yield Range
Au(I)/Au(III) Phosphine-based ligand DMF or DMSO Mild (room temp to 80 °C) Moderate to high

This method enables direct sulfonylation of aryl iodides with sodium sulfinates, including isopropylsulfinate salts, to yield functionalized aryl sulfones such as this compound.

Mechanistic Insights

  • The iodine-promoted oxidative sulfonylation proceeds via radical intermediates, as evidenced by radical trapping experiments using TEMPO, which significantly reduce product formation.
  • The sulfonyl radical is generated from sulfonyl hydrazides, sulfinic acids, or thiols under oxidative conditions.
  • The sulfonyl radical adds to the pyridine ring, followed by iodination to afford the final product.
  • Hydrogen peroxide plays a critical role in generating the sulfonyl radical species.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield
Molecular iodine-promoted oxidative sulfonylation Thiol or sodium sulfinate, I2, H2O2, DMSO, 100 °C Transition-metal free, high yield, environmentally benign Requires elevated temperature and peroxide ~90%
Gold-catalyzed sulfonylation Au(I)/Au(III) catalyst, sodium isopropylsulfinate, ligand, DMF/DMSO Mild conditions, good functional group tolerance Requires precious metal catalyst Moderate to high
Stepwise sulfonyl chloride route Isopropylsulfonyl chloride, pyridine derivative, iodine or NIS Readily available reagents, regioselective Multi-step, possible over-iodination Variable

Chemical Reactions Analysis

2-Iodo-3-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Iodo-3-(isopropylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-(isopropylsulfonyl)pyridine involves its interaction with molecular targets through its iodine and isopropylsulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Iodo-3-(isopropylsulfonyl)pyridine with structurally or functionally related compounds, focusing on substituents, molecular weight, receptor affinity, and imaging applications:

Compound Substituents Molecular Weight (g/mol) Target Receptor Imaging Modality Brain Uptake Specific Binding Ratio (Target:Non-target)
This compound 2-Iodo, 3-isopropylsulfonyl ~325.2 (calculated) nAChR (hypothesized) SPECT (potential) Not reported Not reported
[18F]FPH (exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane) Fluorine-18, bicyclic structure ~255.3 nAChR PET Thalamus: 9.7% ID/g Thalamus:Cerebellum ≈ 3.46:1
(±)-Epibatidine Chloropyridine, bicyclic structure 208.7 nAChR Preclinical studies High (rodent models) 10:1 (thalamus:cerebellum)
3H-Nicotine Pyridine, methylpyrrolidine 162.2 nAChR Autoradiography Moderate 2:1 (striatum:cerebellum)

Key Findings:

Iodine’s larger atomic radius could also sterically hinder receptor interactions compared to fluorine . Sulfonyl Group: The isopropylsulfonyl moiety increases molecular weight and polarity relative to simpler substituents (e.g., methyl groups in nicotine).

Receptor Binding Specificity: [18F]FPH exhibits high specificity for nAChRs, with thalamic uptake (9.7% ID/g) significantly exceeding cerebellar binding (2.8% ID/g) in mice . In contrast, 3H-nicotine shows lower target-to-nontarget ratios (e.g., striatum:cerebellum ≈ 2:1), likely due to broader receptor subtype interactions . However, the isopropylsulfonyl group may alter binding kinetics compared to the bicyclic framework of [18F]FPH or epibatidine .

Imaging Applications :

  • [18F]FPH is optimized for PET imaging due to fluorine-18’s short half-life (109.7 minutes) and high positron yield, enabling rapid imaging with high resolution .
  • This compound, if radiolabeled with iodine-123 (half-life: 13.2 hours), could be suited for SPECT imaging, offering longer scan windows but lower resolution compared to PET .

Pharmacological Blocking Studies :

  • Preclinical studies with [18F]FPH demonstrated that nAChR antagonists (e.g., cytisine, nicotine) reduce thalamic binding by >70%, confirming receptor specificity . Similar blocking experiments for this compound would be necessary to validate its target engagement.

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